Fluorescein dibutyrate

Description

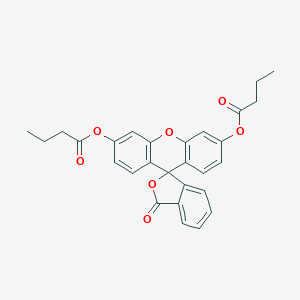

Structure

3D Structure

Properties

IUPAC Name |

(6'-butanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O7/c1-3-7-25(29)32-17-11-13-21-23(15-17)34-24-16-18(33-26(30)8-4-2)12-14-22(24)28(21)20-10-6-5-9-19(20)27(31)35-28/h5-6,9-16H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMHIZMGYHYHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064618 | |

| Record name | Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-65-9 | |

| Record name | Butanoic acid, 1,1′-(3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescein, dibutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein dibutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 1,1'-(3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTANOIC ACID, 3-OXOSPIRO(ISOBENZOFURAN-1(3H),9'-(9H)XANTHENE)-3',6'-DIYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONT4U528WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Fluorescein Dibutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) dibutyrate (FDB) is a fluorogenic substrate widely employed for the detection of esterase and lipase (B570770) activity. Its utility lies in its chemical design: a non-fluorescent molecule that, upon enzymatic cleavage, releases the highly fluorescent compound fluorescein. This property allows for sensitive and continuous monitoring of enzyme kinetics, making it a valuable tool in various research and industrial applications, from high-throughput screening of enzyme inhibitors to assessing microbial activity in environmental samples. This technical guide provides an in-depth exploration of the core mechanism of action of FDB, supported by experimental protocols and comparative quantitative data.

Core Mechanism of Action

The fundamental principle behind Fluorescein dibutyrate's function is a two-step process involving passive diffusion and enzymatic hydrolysis.

-

Membrane Permeability and Substrate Availability: FDB is a lipophilic molecule due to the presence of two butyrate (B1204436) ester groups. This nonpolar nature allows it to readily diffuse across the lipid bilayer of cell membranes into the intracellular environment. In in vitro enzyme assays, this property ensures its availability to the active site of soluble lipases and esterases.

-

Enzymatic Hydrolysis and Signal Generation: Once in the presence of a suitable hydrolase, such as a lipase or an esterase, the ester bonds of FDB are cleaved. This enzymatic reaction sequentially removes the two butyrate groups, yielding butyric acid and the highly fluorescent molecule, fluorescein.[1][2] The generated fluorescein can be excited by light at a wavelength of approximately 490 nm, and it subsequently emits light at around 515 nm.[3] The intensity of this fluorescence is directly proportional to the amount of fluorescein produced, and thus, to the activity of the enzyme.

The overall reaction can be summarized as follows:

This compound (non-fluorescent) + 2 H₂O ---(Lipase/Esterase)--> Fluorescein (fluorescent) + 2 Butyric acid

This mechanism allows for real-time monitoring of enzyme activity, as the increase in fluorescence can be measured continuously.

Quantitative Data Presentation

While this compound is a widely used substrate, specific Michaelis-Menten kinetic parameters (Km and Vmax) for its interaction with various lipases and esterases are not extensively reported in publicly available literature. However, to provide a valuable context for researchers, the following tables summarize the kinetic parameters for relevant enzymes with other substrates, including structurally similar fluorogenic compounds. This comparative data can aid in experimental design and interpretation.

Table 1: Kinetic Parameters for Lipases with Various Substrates

| Enzyme | Substrate | Km | Vmax | Source |

| Candida rugosa Lipase | p-Nitrophenylbutyrate (p-NPB) | 129.21 µM | 0.034 µmol/min | [1] |

| Candida rugosa Lipase (immobilized) | Olive Oil | 0.15 mM | 51 µmol/(min x mg) | [2] |

| Lipoprotein Lipase (LPL) | EnzChek® Lipase Substrate | 1.36 µM | 0.89 µmol/ml/min | [4] |

Table 2: Kinetic Parameters for Esterases with Various Substrates

| Enzyme | Substrate | Km | Vmax | Source |

| Saccharomyces cerevisiae intracellular esterases | 5-(and 6-)-carboxyfluorescein diacetate (cFDA) | 0.29 mM | 12.3 nmol/min/mg of protein | [5][6] |

| Porcine Liver Esterase (PLE) | DDAO-2-BME | 3-9 µM | - | [7] |

| Porcine Liver Esterase (PLE) | DDAO-2-OME | 3-9 µM | - | [7] |

Note: Vmax values are highly dependent on enzyme concentration and purity, and assay conditions.

Experimental Protocols

Protocol 1: Fluorometric Lipase Activity Assay (Adapted for FDB)

This protocol is based on a continuous, solution-based assay and can be adapted for use with this compound.

Materials:

-

Lipase solution (e.g., from Candida rugosa or Porcine Pancreas) of known concentration.

-

This compound (FDB) stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.15 M NaCl and 1.5% fatty acid-free Bovine Serum Albumin (BSA).

-

Detergent solution: 0.5% (w/v) Triton X-100 or Zwittergent 3-14 in deionized water.

-

96-well black microplate, clear bottom.

-

Fluorescence microplate reader with excitation at ~490 nm and emission at ~515 nm.

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of the lipase solution in Assay Buffer to determine the optimal enzyme concentration.

-

Prepare a range of FDB substrate concentrations by diluting the stock solution in the Assay Buffer containing a final concentration of 0.0125% detergent. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the diluted lipase solution.

-

Include control wells containing 50 µL of Assay Buffer without the enzyme to measure background fluorescence.

-

Initiate the reaction by adding 50 µL of the FDB substrate solution to each well.

-

-

Measurement:

-

Immediately place the microplate in the fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

To determine Km and Vmax, perform the assay with varying concentrations of FDB and plot the initial rates against the substrate concentration. Fit the data to the Michaelis-Menten equation using a suitable software package.

-

Protocol 2: Agar (B569324) Plate Diffusion Assay for Lipase Activity

This is a qualitative or semi-quantitative method to screen for lipase activity.

Materials:

-

Agar

-

Tris-buffered saline (TBS), pH 7.5

-

This compound (FDB)

-

Triton X-100

-

Petri dishes

-

Lipase-containing samples (e.g., microbial colonies, culture supernatants)

Procedure:

-

Prepare Agar Plates:

-

Prepare a 1.5% (w/v) agar solution in TBS and autoclave.

-

Cool the agar to approximately 50-60°C.

-

Add FDB (dissolved in a small amount of a suitable solvent like DMSO) to a final concentration of 0.01% (w/v) and Triton X-100 to a final concentration of 0.2% (v/v). Mix well.

-

Pour the agar into sterile petri dishes and allow to solidify.

-

-

Sample Application:

-

For microbial screening, colonies can be replica-plated onto the FDB agar plates.

-

For liquid samples, small wells can be cut into the agar, and a defined volume of the sample can be added to the wells.

-

-

Incubation and Visualization:

-

Incubate the plates at an appropriate temperature for the enzyme or organism being tested (e.g., 37°C) for several hours to overnight.

-

Visualize the plates under a UV transilluminator. The presence of a fluorescent halo around the colony or well indicates lipase activity. The diameter of the halo can be used as a semi-quantitative measure of enzyme activity.[2]

-

Mandatory Visualizations

Diagram 1: Mechanism of Action of this compound

Diagram 2: Experimental Workflow for Fluorometric Lipase Assay

Conclusion

This compound serves as a powerful and sensitive tool for the detection and quantification of lipase and esterase activity. Its mechanism of action, centered on the enzymatic release of a fluorescent reporter molecule, allows for straightforward and real-time analysis. While specific kinetic data for FDB with various enzymes remains to be extensively documented, the principles of its application are well-established. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize FDB in their studies, contributing to advancements in enzymology, diagnostics, and beyond.

References

- 1. Optimization of the production and characterization of lipase from Candida rugosa and Geotrichum candidum in soybean molasses by submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Advances in the Exploration of Esterases with PET and Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Profiling Esterases in Mycobacterium tuberculosis Using Far-Red Fluorogenic Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescein Dibutyrate: A Technical Guide to Solubility and Application in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of fluorescein (B123965) dibutyrate and its application as a fluorogenic substrate for esterase and lipase (B570770) activity assays.

Introduction

Fluorescein dibutyrate is a non-fluorescent derivative of fluorescein, a widely used fluorescent tracer. The two butyrate (B1204436) groups mask the fluorescence of the core molecule. Upon enzymatic cleavage of these butyrate groups by esterases or lipases, the highly fluorescent compound fluorescein is released. This property makes this compound a valuable tool for detecting and quantifying the activity of these enzymes in various biological and biochemical assays.[1] Understanding its solubility is critical for the effective design of these experiments.

Solubility of this compound

Accurate solubility data is essential for preparing stock solutions and ensuring the reproducibility of experimental results. While precise quantitative solubility data for this compound is not widely published, qualitative solubility in common laboratory solvents has been established through various supplier datasheets.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][3][4][5] |

| Dimethylformamide (DMF) | Soluble[2][3][4][5][6] |

| Chloroform | Soluble[2][3][4][5] |

| Water | Insoluble |

| Ethanol | Data not available |

| Methanol | Data not available |

Experimental Protocols

Protocol for Determination of Quantitative Solubility

This protocol outlines a general method for determining the quantitative solubility of this compound in a solvent of interest. This method is adapted from standard laboratory procedures for solubility assessment of organic compounds.[7][8][9]

Materials:

-

Solvent of interest (e.g., DMSO, analytical grade)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or fluorometer

-

2.0 mL microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound (e.g., 5 mg) to a 2.0 mL microcentrifuge tube. The exact amount should be well above the expected solubility.

-

Add 1.0 mL of the chosen solvent to the tube.

-

Tightly cap the tube and vortex vigorously for 2 minutes to facilitate dissolution.

-

Place the tube on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, visually inspect the tube to confirm the presence of undissolved solid.

-

Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved this compound.

-

-

Quantification of Soluble Fraction:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Measure the absorbance or fluorescence of the diluted samples using a spectrophotometer or fluorometer. The excitation and emission maxima for the hydrolyzed product, fluorescein, are approximately 490 nm and 514 nm, respectively. While this compound itself is non-fluorescent, it may have a measurable absorbance that can be used for quantification if a standard curve is prepared.

-

Prepare a standard curve using known concentrations of this compound in the same solvent.

-

Calculate the concentration of this compound in the original supernatant based on the standard curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Protocol for Lipase/Esterase Activity Assay

This protocol provides a general framework for a fluorometric assay to measure lipase or esterase activity using this compound as a substrate.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0)

-

Enzyme source (e.g., purified lipase, cell lysate, or biological fluid)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

-

Prepare the enzyme sample to be tested in the assay buffer.

-

-

Assay Execution:

-

Pipette 50 µL of the enzyme sample into the wells of the 96-well black microplate. Include appropriate controls such as a buffer-only blank and a positive control with a known active enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the this compound working solution to each well.

-

Immediately place the microplate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Enzyme activity can be quantified by comparing the reaction rates to a standard curve of fluorescein.

-

Visualizations

Signaling Pathway: Enzymatic Activation of this compound

The following diagram illustrates the enzymatic hydrolysis of this compound by esterase or lipase, leading to the release of the fluorescent product, fluorescein.

Caption: Enzymatic conversion of non-fluorescent this compound to fluorescent fluorescein.

Experimental Workflow: Lipase/Esterase Activity Assay

This diagram outlines the key steps in a typical fluorometric assay for measuring lipase or esterase activity.

Caption: Workflow for a fluorometric lipase/esterase activity assay.

References

- 1. scbt.com [scbt.com]

- 2. adipogen.com [adipogen.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. This compound | CAS 7298-65-9 | Chemodex | Biomol.com [biomol.com]

- 5. This compound | CAS 7298-65-9 | Chemodex | Biomol.de [biomol.com]

- 6. Page loading... [wap.guidechem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Excitation and Emission Spectra of Fluorescein Dibutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) dibutyrate (FDB) is a key fluorogenic substrate utilized for the detection and quantification of esterase and lipase (B570770) activity.[1][2] Unlike fluorescent probes that are inherently fluorescent, FDB is a non-fluorescent molecule that, upon enzymatic hydrolysis, yields the highly fluorescent compound, fluorescein.[3][4][5] This guide provides a comprehensive overview of the spectral properties of the FDB system, detailed experimental protocols for its use, and visualizations of the underlying mechanisms and workflows. The fluorescence observed in assays using FDB is that of its hydrolysis product, fluorescein, the properties of which are detailed below.

Mechanism of Action: Enzymatic Hydrolysis

The fundamental principle behind the use of Fluorescein dibutyrate as a fluorogenic substrate lies in its enzymatic conversion. Non-fluorescent FDB is hydrolyzed by esterases or lipases, which cleave the two butyrate (B1204436) groups from the fluorescein core. This reaction releases fluorescein, a molecule with a high quantum yield of fluorescence. The intensity of the resulting fluorescence is directly proportional to the enzymatic activity in the sample.[2][6]

Figure 1: Enzymatic hydrolysis of this compound.

Spectral Properties of Fluorescein

The excitation and emission spectra of the product of FDB hydrolysis, fluorescein, are highly dependent on pH.[7][8] The optimal fluorescence is typically observed in slightly basic conditions (pH 7-9). Below is a summary of the key quantitative spectral data for fluorescein in a buffer system relevant to enzymatic assays.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~490 nm | 0.1 M Tris buffer, pH 8.0 |

| Emission Maximum (λem) | ~514 nm | 0.1 M Tris buffer, pH 8.0 |

| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ | at ~490 nm in basic solution (pH > 8)[7] |

| Fluorescence Quantum Yield (Φf) | ~0.92 - 0.95 | in 0.01 - 0.1 M NaOH[7] |

Note: The spectral properties of fluorescein are highly pH-dependent. The values presented are typical for conditions under which FDB-based enzymatic assays are performed.

Experimental Protocols

This section provides a detailed methodology for a standard esterase or lipase activity assay using this compound.

Reagents and Materials

-

This compound (FDB)

-

Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) for stock solution

-

Assay Buffer: e.g., 50 mM Tris-HCl or Potassium Phosphate buffer, pH 7.4-8.0

-

Enzyme source (e.g., purified enzyme, cell lysate, environmental sample)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with appropriate excitation and emission filters

Preparation of Solutions

-

FDB Stock Solution: Prepare a stock solution of FDB (e.g., 1-10 mM) in DMSO or acetone. This solution should be stored protected from light at 4°C or -20°C.[9]

-

Working FDB Solution: On the day of the experiment, dilute the FDB stock solution in the assay buffer to the desired final working concentration. The optimal concentration may need to be determined empirically but is typically in the low micromolar range. It is crucial to ensure that the final concentration of the organic solvent (DMSO or acetone) in the assay is low (typically <1%) to avoid inhibiting enzyme activity.

-

Enzyme Samples: Prepare serial dilutions of the enzyme sample in the assay buffer.

Assay Procedure

Figure 2: Experimental workflow for an FDB-based enzyme assay.

-

Plate Setup: Pipette the prepared enzyme dilutions into the wells of a 96-well black microplate. Include appropriate controls such as a buffer-only blank (no enzyme) and a positive control with a known active enzyme if available.

-

Reaction Initiation: To start the reaction, add the FDB working solution to each well. The final volume in each well should be consistent.

-

Incubation: Incubate the microplate at a constant temperature (e.g., 25°C, 30°C, or 37°C) for a set period. The incubation time will depend on the enzyme activity and should be optimized to ensure the reaction remains in the linear range. The plate should be protected from light during incubation.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 490 nm and emission detection at approximately 514 nm. Measurements can be taken at a single endpoint after incubation or kinetically over time.

Data Analysis

The enzymatic activity is proportional to the rate of increase in fluorescence. For an endpoint assay, subtract the fluorescence of the blank from the fluorescence of the samples. For a kinetic assay, the activity is determined from the slope of the linear portion of the fluorescence versus time plot. A standard curve can be generated using known concentrations of fluorescein to convert the relative fluorescence units (RFU) to the concentration of the product formed.

Conclusion

This compound serves as an effective and sensitive fluorogenic substrate for the measurement of esterase and lipase activity. Understanding that FDB itself is non-fluorescent and the resulting signal is from the enzymatically produced fluorescein is critical for the proper design and interpretation of experiments. The provided spectral data for fluorescein and the detailed experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals to employ this valuable tool in their work.

References

- 1. This compound, Fluorogenic esterase and lipase substrate (CAS 7298-65-9) | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. summerssproutedflour.com [summerssproutedflour.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]

Fluorescein Dibutyrate: A Technical Guide to its Chemical Properties, Structure, and Application in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) dibutyrate (FDB) is a non-fluorescent derivative of the highly fluorescent compound, fluorescein. This key characteristic makes it an invaluable fluorogenic substrate for the detection and quantification of esterase and lipase (B570770) activity.[1][2][3][4][5] The enzymatic cleavage of the butyrate (B1204436) groups by these hydrolases releases fluorescein, resulting in a measurable increase in fluorescence. This "turn-on" fluorescent response provides a sensitive and direct method for monitoring enzyme kinetics and for high-throughput screening of enzyme inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structure, and a detailed protocol for the application of Fluorescein dibutyrate in enzyme assays.

Chemical Properties and Structure

This compound is a synthetic, off-white powder.[1][3][5] It is stable for at least two years when stored at +4°C and protected from light and moisture.[1][3][5] Key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C28H24O7 | [1][2][3] |

| Molecular Weight | 472.49 g/mol | [1][2][3][4] |

| CAS Number | 7298-65-9 | [1][3][4] |

| Appearance | Off-white powder | [1][3][5] |

| Purity | ≥98% (HPLC) | [1][4] |

| Melting Point | 118-119 °C | [1] |

| Solubility | Soluble in DMSO, DMF, and chloroform | [1][3][6] |

| Fluorescence (of hydrolyzed product) | λex ~490 nm, λem ~514 nm (in 0.1 M Tris pH 8.0) | [1] |

Chemical Structure

The structure of this compound is characterized by a xanthene core, which is common to fluorescein and its derivatives. The two hydroxyl groups of fluorescein are esterified with butyric acid, rendering the molecule non-fluorescent.

| Identifier | String | Reference |

| SMILES | CCCC(=O)OC1=CC2=C(C=C1)C1(OC(=O)C3=C1C=CC=C3)C1=CC=C(OC(=O)CCC)C=C1O2 | [1][3] |

| InChI | InChI=1S/C28H24O7/c1-3-7-25(29)32-17-11-13-21-23(15-17)34-24-16-18(33-26(30)8-4-2)12-14-22(24)28(21)20-10-6-5-9-19(20)27(31)35-28/h5-6,9-16H,3-4,7-8H2,1-2H3 | [1][3][7] |

Enzymatic Hydrolysis of this compound

The utility of this compound as a fluorogenic substrate lies in its enzymatic hydrolysis by esterases or lipases. The enzymes catalyze the cleavage of the two butyrate ester bonds, releasing the highly fluorescent fluorescein molecule. This reaction forms the basis of a sensitive assay to measure the activity of these enzymes.

Experimental Protocol: Esterase/Lipase Activity Assay

This protocol provides a general framework for measuring esterase or lipase activity using this compound. Optimization of concentrations, incubation times, and buffer conditions may be necessary for specific enzymes or experimental setups.

Materials

-

This compound (FDB)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for stock solution

-

Assay buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.5, or 0.1 M Tris, pH 8.0)

-

Esterase or lipase enzyme solution

-

96-well black microplates (for fluorescence measurements)

-

Fluorescence microplate reader

Stock Solution Preparation

-

FDB Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound powder in DMSO or DMF to create a concentrated stock solution. For example, to make a 10 mM stock solution, dissolve 4.725 mg of FDB in 1 mL of DMSO.

-

Storage: Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Assay Procedure

-

Prepare Working Solutions:

-

Dilute the FDB stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the low micromolar range.

-

Prepare a series of enzyme dilutions in cold assay buffer.

-

-

Assay Setup:

-

Pipette the desired volume of the FDB working solution into the wells of a 96-well black microplate.

-

Include appropriate controls:

-

Blank: Assay buffer with FDB working solution (no enzyme). This accounts for background fluorescence and spontaneous hydrolysis.

-

Positive Control: A known concentration of the enzyme.

-

Negative Control: A sample known to not contain the enzyme.

-

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme solution to the wells containing the FDB working solution.

-

The final volume in each well should be consistent.

-

-

Incubation and Measurement:

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 25°C or 37°C).

-

Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader with excitation and emission wavelengths set to approximately 490 nm and 514 nm, respectively.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all experimental wells.

-

Plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction rate.

-

The enzyme activity can be calculated from the slope of this linear portion and can be expressed in relative fluorescence units (RFU) per minute or converted to molar units using a standard curve of fluorescein.

-

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the continuous monitoring of esterase and lipase activity. Its chemical properties allow for straightforward preparation of stock solutions and its enzymatic hydrolysis to a highly fluorescent product provides a strong and reliable signal. The provided experimental protocol serves as a starting point for researchers to develop and optimize specific assays for their enzymes of interest. The clear "off-on" fluorescence mechanism makes FDB an ideal tool for a wide range of applications in basic research and drug discovery.

References

- 1. research.unipd.it [research.unipd.it]

- 2. Gradual labeling with fluorogenic probes: A general method for MINFLUX imaging and tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stillatechnologies.com [stillatechnologies.com]

- 4. m.youtube.com [m.youtube.com]

- 5. allencell.org [allencell.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Applications of Fluorescein dibutyrate in cellular assays.

An In-depth Technical Guide to the Applications of Fluorescein (B123965) Dibutyrate in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein dibutyrate (FDB) is a valuable fluorogenic substrate widely utilized in cellular assays to assess cell viability, cytotoxicity, and enzyme activity.[1][2][3] As a non-fluorescent and cell-permeant molecule, FDB readily crosses the plasma membrane of both living and dead cells. Inside viable cells, ubiquitous intracellular esterases hydrolyze the dibutyrate groups of FDB, yielding the highly fluorescent molecule fluorescein.[4][5] The integrity of the cell membrane is crucial for retaining the fluorescent product, making the resulting fluorescence a dual indicator of both enzymatic activity and membrane integrity. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for the application of this compound in cellular assays.

Principle of the Assay

The utility of this compound in cellular assays is predicated on a straightforward enzymatic reaction that occurs exclusively within viable cells. The non-polar nature of FDB allows it to freely diffuse across cellular membranes. Once inside a metabolically active cell, intracellular esterases cleave the two butyrate (B1204436) groups from the fluorescein backbone. This enzymatic conversion transforms the non-fluorescent FDB into the polar, green-fluorescent molecule fluorescein. A healthy, intact cell membrane will retain the fluorescein, leading to an accumulation of intracellular fluorescence. Conversely, in non-viable cells with compromised membrane integrity or inactive esterases, the production and/or retention of fluorescein is significantly diminished, resulting in minimal to no fluorescence.

The fluorescence intensity is directly proportional to the number of viable cells, providing a robust method for quantifying cell health and proliferation. The excitation and emission maxima for fluorescein are approximately 490 nm and 514 nm, respectively.[1]

Mechanism of Action of this compound

Caption: Mechanism of this compound in viable and non-viable cells.

Quantitative Data Summary

The following tables summarize key quantitative parameters for cellular assays using this compound and the closely related compound, Fluorescein diacetate (FDA). These values can serve as a starting point for assay optimization.

Table 1: Reagent Preparation and Storage

| Parameter | Value | Reference |

| FDB Purity | ≥98% (HPLC) | [1][3] |

| FDB Molecular Weight | 472.49 g/mol | [1] |

| Solvents | DMSO, DMF, Chloroform | [1][2] |

| Stock Solution | 1-10 mg/mL in DMSO | General Practice |

| Storage (Powder) | +4°C, protected from light and moisture | [1][3] |

| Storage (Stock Solution) | -20°C, protected from light | General Practice |

Table 2: Typical Assay Parameters

| Parameter | Value Range | Reference |

| Cell Seeding Density | 6 x 10³ - 1 x 10⁵ cells/well (96-well plate) | [6] |

| Working Concentration (FDA) | 10-30 µg/mL | [7] |

| Incubation Time | 15-30 minutes at 37°C | [4][7] |

| Excitation Wavelength | ~490 nm | [1] |

| Emission Wavelength | ~514 nm | [1] |

Experimental Protocols

Protocol 1: Cell Viability Assay using this compound

This protocol provides a method for quantifying cell viability in a 96-well plate format, suitable for applications such as cytotoxicity testing and drug screening.

Materials:

-

This compound (FDB)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture medium (serum-free for washing)

-

96-well clear-bottom black plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a desired density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Treat cells with the test compounds at various concentrations and incubate for the desired period. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Preparation of FDB Staining Solution:

-

Prepare a 1 mg/mL stock solution of FDB in DMSO.

-

Immediately before use, dilute the FDB stock solution in serum-free medium or PBS to the desired final working concentration (e.g., 10-30 µg/mL). Protect the solution from light.

-

-

Staining:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with warm, sterile PBS or serum-free medium to remove any residual serum esterases that could increase background fluorescence.[4]

-

Add 100 µL of the FDB working solution to each well.

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.[4]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~530 nm.[4]

Protocol 2: General Intracellular Esterase Activity Assay

This protocol can be adapted to measure the general esterase activity in a cell population.

Materials:

-

This compound (FDB)

-

DMSO

-

PBS

-

Cell suspension or adherent cells

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

For adherent cells, culture them on a suitable plate or coverslip.

-

For suspension cells, wash and resuspend them in PBS at a known concentration.

-

-

Staining Solution Preparation: Prepare the FDB working solution as described in Protocol 1.

-

Staining:

-

For adherent cells, wash with PBS and add the FDB working solution.

-

For suspension cells, add the FDB working solution to the cell suspension.

-

-

Incubation: Incubate at room temperature or 37°C for 5-15 minutes in the dark.[4]

-

Data Acquisition:

-

Fluorometer: Measure the increase in fluorescence over time.

-

Fluorescence Microscope: Immediately observe the cells. Viable cells with esterase activity will fluoresce green.[4]

-

Experimental Workflow Visualization

Caption: General experimental workflow for a FDB-based cell viability assay.

Considerations and Troubleshooting

-

Background Fluorescence: High background can arise from spontaneous hydrolysis of FDB or the presence of esterases in the serum of the culture medium. Washing cells with serum-free medium or PBS before adding the dye is critical to minimize this.[4][8]

-

Fluorescence Quenching: Components of some microbiological media can quench the fluorescence of fluorescein. It is advisable to perform the final fluorescence measurement in a simple buffer like PBS if high quenching is suspected.[8]

-

Toxicity: While generally considered non-toxic for short incubation times, prolonged exposure to FDB and the resulting fluorescein can be cytotoxic. It is important to adhere to the recommended incubation times.[9]

-

Assay Linearity: It is recommended to perform a cell titration experiment to ensure that the fluorescence signal is linear within the range of cell numbers being assayed.

Conclusion

This compound is a robust and sensitive tool for the assessment of cellular health in a variety of research and drug development applications. Its simple, rapid, and high-throughput compatible nature makes it an attractive alternative to other cell viability assays. By understanding the underlying principles and optimizing the experimental conditions, researchers can effectively utilize FDB to generate reliable and reproducible data on cell viability and cytotoxicity.

References

- 1. This compound - CAS-Number 7298-65-9 - Order from Chemodex [chemodex.com]

- 2. This compound | CAS 7298-65-9 | Chemodex | Biomol.com [biomol.com]

- 3. This compound, Fluorogenic esterase and lipase substrate (CAS 7298-65-9) | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A rapid fluorometric method for semiautomated determination of cytotoxicity and cellular proliferation of human tumor cell lines in microculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescein diacetate for determination of cell viability in 3D fibroblast-collagen-GAG constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorescein Dibutyrate: A Comprehensive Technical Guide for Lipase and Esterase Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fluorescein (B123965) dibutyrate (FDB) as a fluorogenic substrate for the sensitive detection and quantification of lipase (B570770) and esterase activity. This document outlines the core principles of FDB-based assays, presents detailed experimental protocols, and includes quantitative data for analogous substrates to facilitate assay design and data interpretation.

Introduction to Fluorescein Dibutyrate

This compound is a non-fluorescent derivative of fluorescein, rendered so by the esterification of its two hydroxyl groups with butyric acid. This chemical modification masks the fluorophore. The ester bonds of FDB can be hydrolyzed by lipases and esterases, releasing the highly fluorescent molecule, fluorescein. The rate of fluorescein production is directly proportional to the enzymatic activity under appropriate assay conditions. This principle allows for the continuous and sensitive monitoring of enzyme kinetics.

Key Properties of this compound:

| Property | Value | Reference |

| CAS Number | 7298-65-9 | |

| Molecular Formula | C₂₈H₂₄O₇ | |

| Molecular Weight | 472.5 g/mol | |

| Appearance | Off-white powder | |

| Solubility | Soluble in DMSO, DMF, chloroform | |

| Purity | ≥98% (HPLC) |

Principle of the Enzymatic Assay

The enzymatic assay using this compound is based on a "turn-on" fluorescence mechanism. In its native state, FDB is non-fluorescent. Upon enzymatic hydrolysis by a lipase or esterase, the two butyrate (B1204436) groups are cleaved, yielding fluorescein, which exhibits strong fluorescence with an excitation maximum at approximately 490 nm and an emission maximum at around 514 nm in a slightly alkaline buffer (e.g., pH 8.0).

The enzymatic hydrolysis of this compound occurs in a two-step process, with the release of the first butyrate group yielding the intermediate fluorescein monobutyrate, which is then further hydrolyzed to fluorescein. The overall reaction rate is determined by monitoring the increase in fluorescence intensity over time.

Quantitative Data for Lipase and Esterase Substrates

While this compound is a widely recognized substrate, specific Michaelis-Menten kinetic parameters (Km and Vmax) are not extensively reported in peer-reviewed literature. To provide a valuable quantitative context for researchers, the following tables summarize the kinetic parameters of various lipases and esterases with analogous fluorogenic and chromogenic substrates. This data can serve as a reference for expected enzymatic behavior and for comparing the efficacy of different substrates.

Table 1: Kinetic Parameters of Various Lipases with Different Substrates

| Enzyme | Substrate | Km | Vmax | Source |

| Lipoprotein Lipase (LPL) | EnzChek Lipase Substrate | 1.36 µM | 0.89 µmol/ml/min | [1] |

| Candida rugosa Lipase | p-Nitrophenyl Butyrate (p-NPB) | 129.21 µM | 0.034 µmol/min | [2] |

| Geotrichum candidum Lipase | p-Nitrophenyl Butyrate (p-NPB) | 465.44 µM | 0.384 µmol/min | [2] |

| Pseudomonas sp. Lipase | p-Nitrophenyl Palmitate (pNPP) | 0.77 mM | 49.5 U/ml | [3] |

| Recombinant LipB | Triglycerides (C8) | - | - | [4] |

Table 2: Kinetic Parameters of Esterases with Different Substrates

| Enzyme | Substrate | Km | Vmax | Source |

| Clostridium acetobutylicum Esterase (Ca-Est) | p-Nitrophenyl Butyrate | 24.90 µM | - | [5] |

| Porcine Liver Esterase | Methyl Paraben | 0.08 mM | 400 U/ml | [6] |

| Rhizomucor miehei Esterase (RmEstA) | p-Nitrophenyl Hexanoate | - | 1,480 U/mg | [7] |

Experimental Protocols

The following are detailed methodologies for performing lipase and esterase assays using this compound in a microplate format, which is ideal for high-throughput screening and quantitative analysis.

Materials and Reagents

-

This compound (FDB)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.2-8.0)

-

Triton X-100 or other suitable detergent

-

Purified lipase or esterase

-

Black, flat-bottom 96-well microplates

-

Microplate reader with fluorescence detection capabilities (Excitation: ~490 nm, Emission: ~514 nm)

Preparation of Reagents

-

FDB Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer with a pH optimal for the enzyme of interest (typically pH 7.2-8.5 for many lipases and esterases). The buffer should also contain a detergent, such as 0.1% (v/v) Triton X-100, to aid in the solubilization of the substrate and enhance enzyme activity.

-

Enzyme Solution: Prepare a stock solution of the lipase or esterase in the assay buffer. The final concentration will need to be optimized for the specific enzyme and assay conditions to ensure a linear reaction rate over the desired time course.

Microplate Assay Protocol

-

Prepare the Reaction Mixture: In each well of a black 96-well microplate, add the assay buffer.

-

Substrate Addition: From the FDB stock solution, prepare a working solution in the assay buffer. Add the FDB working solution to each well to reach the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.

-

Enzyme Addition: To initiate the reaction, add the enzyme solution to each well. The final volume in each well should be consistent (e.g., 200 µL).

-

Incubation and Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature for the enzyme. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~490 nm and an emission wavelength of ~514 nm.

-

Controls:

-

No-Enzyme Control: A well containing the assay buffer and FDB but no enzyme to measure the rate of spontaneous substrate hydrolysis.

-

No-Substrate Control: A well containing the assay buffer and enzyme but no FDB to measure any background fluorescence from the enzyme solution.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-substrate control) from all readings.

-

Correct for spontaneous hydrolysis by subtracting the rate of the no-enzyme control.

-

Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

-

The slope of this linear portion is proportional to the enzyme activity. To determine the specific activity, a standard curve of known fluorescein concentrations should be generated under the same assay conditions.

-

Visualizations

Enzymatic Reaction of this compound

Caption: Enzymatic conversion of FDB to fluorescent fluorescein.

Experimental Workflow for a Microplate-Based Assay

Caption: Step-by-step workflow for FDB-based enzyme assays.

Application in High-Throughput Screening

Caption: Logical flow of FDB in high-throughput screening.

Applications in Research and Drug Development

This compound-based assays are valuable tools in various scientific and industrial settings:

-

Enzyme Characterization: FDB assays are employed to determine the substrate specificity and kinetic properties of newly discovered or engineered lipases and esterases.

-

High-Throughput Screening (HTS): The simplicity and sensitivity of the FDB assay make it well-suited for HTS of large libraries of enzyme variants in directed evolution experiments or for identifying novel lipases and esterases from metagenomic libraries.

-

Inhibitor Screening: In drug discovery, FDB assays can be adapted for HTS of chemical compound libraries to identify potential inhibitors of specific lipases or esterases that may be therapeutic targets.

-

Quality Control: These assays can be used for the quality control of enzyme preparations and for monitoring enzyme activity in various industrial processes.

Conclusion

References

- 1. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the production and characterization of lipase from Candida rugosa and Geotrichum candidum in soybean molasses by submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a lipase from a newly isolated Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a New Thermostable and Organic Solution-Tolerant Lipase from Pseudomonas fluorescens and Its Application in the Enrichment of Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. abap.co.in [abap.co.in]

- 7. Biochemical Characterization of a First Fungal Esterase from Rhizomucor miehei Showing High Efficiency of Ester Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for Fluorescein dibutyrate.

An In-depth Technical Guide to the Safety and Handling of Fluorescein Dibutyrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory professionals and is compiled from publicly available safety data sheets and chemical information. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and governmental safety regulations.

Introduction

This compound (CAS No. 7298-65-9) is a fluorogenic substrate widely used in biochemical assays to detect esterase and lipase (B570770) activity.[1][2][3][4] Its utility in research and development necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety precautions, physical and chemical properties, and handling protocols for this compound.

Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122), this compound is not considered a hazardous chemical.[5] However, as with any laboratory chemical, it should be handled with care, following good industrial hygiene and safety practices.[5] A significant portion of its toxicological properties has not been fully investigated, with safety data sheets noting that 100% of the mixture consists of ingredient(s) of unknown acute toxicity.[5]

Safety Statements (European System):

Physical and Chemical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key properties for this compound are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 7298-65-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₈H₂₄O₇ | [1][2][3][4][5][6] |

| Molecular Weight | 472.49 g/mol | [1][2][3][4][5][6] |

| Appearance | Off-white or yellow to orange powder/crystals | [2][3][6] |

| Melting Point | 118-119 °C | [2] |

| Solubility | Soluble in DMSO, DMF, and chloroform.[2][3][6] Insoluble in water.[7] | [2][3][6][7] |

| Purity | ≥98% (HPLC) | [2][3][4] |

| Fluorescence | λex ~490 nm, λem ~514 nm (in 0.1 M Tris pH 8.0 with lipase) | [2] |

Toxicological and Ecological Data

Specific toxicological data for this compound is largely unavailable. The information presented is based on supplier safety data sheets, which often state a lack of comprehensive testing.

| Data Point | Information | Reference(s) |

| Acute Oral Toxicity | No data available; 100% of the mixture consists of ingredient(s) of unknown toxicity. | [5] |

| Acute Dermal Toxicity | No data available. | [5] |

| Acute Inhalation Toxicity | No data available. | [5] |

| Skin Contact | No data available, but skin contact should be avoided. | [1][5] |

| Eye Contact | No data available, but eye contact should be avoided. | [1][5] |

| Sensitization | No information available. | [8] |

| Chronic Toxicity | No information available. | [5] |

| Carcinogenicity | No information available. | [8] |

| Ecotoxicity | May cause long-lasting harmful effects to aquatic life; 100% of the mixture consists of component(s) of unknown hazards to the aquatic environment. | [5] |

Handling, Storage, and Exposure Controls

Adherence to proper handling and storage protocols is critical for maintaining the chemical's stability and ensuring user safety.

Handling

-

Handle in accordance with good industrial hygiene and safety practices.[5]

-

Ensure adequate ventilation, especially in confined areas.[5][8]

-

Avoid creating dust.[5]

-

Do not get in eyes, on skin, or on clothing.[8]

-

Avoid ingestion and inhalation.[8]

-

Always wash hands after handling the product.[9]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][8]

-

The recommended storage temperature is 2-8°C or at 4°C for both short and long-term storage.[1][2][3][5][6]

-

The compound is stable for at least two years after receipt when stored correctly.[2][3][6]

Exposure Controls and Personal Protective Equipment (PPE)

| Control/PPE | Specification | Reference(s) |

| Engineering Controls | Use in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation location. | [8] |

| Eye/Face Protection | Wear safety glasses with side shields or goggles. | [5] |

| Skin Protection | Wear protective gloves and protective clothing. Inspect gloves prior to use. | [5][10] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn. Required when dusts are generated. | [5] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. Do not eat, drink, or smoke when using this product. | [5][9][10] |

Emergency and First Aid Procedures

In case of exposure, follow these first aid measures and seek medical advice if necessary.

-

General Advice: Consult a physician if necessary.[5]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]

-

Skin Contact: Wash skin with soap and plenty of water.[5]

-

Eye Contact: Wash with plenty of water. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9]

-

Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.[5]

Accidental Release and Fire-Fighting Measures

Accidental Release

-

Ensure adequate ventilation.[5]

-

Use personal protective equipment as required.[5]

-

Prevent further leakage or spillage if safe to do so.[5]

-

For powder spills, cover with a plastic sheet or tarp to minimize spreading.[5]

-

Take up mechanically, placing in appropriate containers for disposal. Avoid creating dust.[5]

-

Clean the contaminated surface thoroughly.[5]

-

Avoid release to the environment.[9]

Fire-Fighting

-

Suitable Extinguishing Media: Use extinguishing measures appropriate to local circumstances and the surrounding environment, such as water spray, foam, dry powder, or carbon dioxide.[5][9]

-

Unsuitable Extinguishing Media: None specified.[5]

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂).[5][8]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5][8]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Possibility of Hazardous Reactions: None under normal processing.[5][8]

-

Conditions to Avoid: Extremes of temperature and direct sunlight.[5][9]

-

Hazardous Decomposition Products: Carbon oxides.[5]

General Experimental Protocols for Safety Assessment

While specific experimental safety studies for this compound are not detailed in the available literature, the following represents standard methodologies used to determine the toxicological data found in a typical SDS. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Methodology 1: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

-

Objective: To determine the oral toxicity of a substance.

-

Procedure: A single dose of the substance is administered to a group of fasted rodents (typically rats) via gavage.

-

Observation: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded, and mortality is noted.

-

Endpoint: The test allows for classification into one of the GHS (Globally Harmonized System) categories for acute toxicity. It provides an LD50 (median lethal dose) estimate.

Methodology 2: Acute Dermal Irritation/Corrosion (OECD TG 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Procedure: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The patch is covered with a gauze dressing.

-

Observation: The dressing is removed after 4 hours, and the skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions.

Methodology 3: Acute Eye Irritation/Corrosion (OECD TG 405)

-

Objective: To determine the potential for a substance to cause eye irritation or damage.

-

Procedure: A small, measured amount of the substance is applied into one eye of a test animal (typically a rabbit). The other eye remains untreated as a control.

-

Observation: The eyes are examined at specific intervals after application for effects on the cornea, iris, and conjunctiva.

-

Endpoint: The substance is classified based on the severity and persistence of eye lesions.

Visualized Workflows and Logic

The following diagrams illustrate standard safety workflows and decision-making processes applicable to handling this compound and other laboratory chemicals.

Caption: General workflow for safe chemical handling in a laboratory setting.

Caption: Logic diagram for selecting appropriate Personal Protective Equipment (PPE).

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - CAS-Number 7298-65-9 - Order from Chemodex [chemodex.com]

- 3. adipogen.com [adipogen.com]

- 4. scbt.com [scbt.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. Fluorescein | 2321-07-5 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Protocol for Fluorometric Determination of Lipase Activity using Fluorescein Dibutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in various biological processes and industrial applications. Accurate measurement of lipase (B570770) activity is essential for research in enzymology, drug discovery, and diagnostics. This document provides a detailed protocol for a sensitive and continuous fluorometric assay to determine lipase activity using Fluorescein (B123965) Dibutyrate (FDB) as a substrate. The assay is suitable for high-throughput screening in a 96-well microplate format.

Principle of the Assay

The Fluorescein dibutyrate (FDB) lipase activity assay is based on the enzymatic hydrolysis of a non-fluorescent substrate into a highly fluorescent product. FDB, a derivative of fluorescein, is readily hydrolyzed by lipases. This reaction cleaves the two butyrate (B1204436) groups from the fluorescein molecule, releasing the fluorescein dye. The liberated fluorescein exhibits strong fluorescence upon excitation, and the intensity of this fluorescence is directly proportional to the lipase activity in the sample. The reaction can be monitored in real-time to determine the rate of the enzymatic reaction.

The enzymatic reaction is as follows:

This compound (non-fluorescent) + 2 H₂O ---(Lipase)--> Fluorescein (fluorescent) + 2 Butyric Acid

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| This compound (FDB) | Sigma-Aldrich | F7298 |

| Porcine Pancreatic Lipase | Sigma-Aldrich | L3126 |

| Tris-HCl | Sigma-Aldrich | T5941 |

| Triton X-100 | Sigma-Aldrich | T8760 |

| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |

| 96-well black, clear-bottom microplates | Corning | 3603 |

| Fluorescence microplate reader | - | - |

| Standard laboratory equipment | - | - |

Experimental Protocols

Reagent Preparation

a. Assay Buffer (50 mM Tris-HCl, pH 8.0)

-

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 8.0 using 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

b. FDB Substrate Stock Solution (10 mM)

-

Dissolve 4.73 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store in small aliquots at -20°C, protected from light.

c. FDB Working Solution (1 mM with 0.2% Triton X-100)

-

To 9.8 mL of Assay Buffer, add 20 µL of Triton X-100.

-

Add 1 mL of the 10 mM FDB Substrate Stock Solution.

-

Vortex to mix thoroughly. This solution should be prepared fresh before each experiment.

d. Lipase Stock Solution (1 mg/mL)

-

Dissolve 10 mg of Porcine Pancreatic Lipase in 10 mL of Assay Buffer.

-

Gently mix by inversion to avoid denaturation.

-

Prepare fresh and keep on ice.

e. Lipase Standard Solutions

-

Perform serial dilutions of the Lipase Stock Solution in Assay Buffer to prepare standards ranging from 0.1 µg/mL to 10 µg/mL.

Assay Procedure in 96-Well Plate Format

-

Prepare the Microplate :

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the Lipase Standard Solutions to their respective wells in triplicate.

-

Add 25 µL of the unknown samples to their respective wells in triplicate.

-

Include a "no enzyme" control by adding 25 µL of Assay Buffer instead of the enzyme solution.

-

-

Initiate the Reaction :

-

Add 25 µL of the FDB Working Solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement :

Data Analysis

-

Calculate the Rate of Reaction :

-

For each well, plot the fluorescence intensity against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (Δfluorescence/Δtime).

-

-

Generate a Standard Curve :

-

Subtract the V₀ of the "no enzyme" control from the V₀ of each Lipase Standard.

-

Plot the corrected V₀ against the concentration of the Lipase Standards to generate a standard curve.

-

-

Determine Lipase Activity in Unknown Samples :

-

Subtract the V₀ of the "no enzyme" control from the V₀ of the unknown samples.

-

Use the standard curve to determine the lipase concentration in the unknown samples.

-

Data Presentation

| Parameter | Value |

| Wavelengths | |

| Excitation | 485 nm |

| Emission | 520 nm |

| Reagent Concentrations (Final in Well) | |

| This compound (FDB) | 250 µM |

| Tris-HCl (pH 8.0) | 50 mM |

| Triton X-100 | 0.05% |

| Lipase Standard Concentrations | 0.1, 0.5, 1, 2.5, 5, 10 µg/mL |

| Volumes per Well | |

| Assay Buffer | 50 µL |

| Enzyme/Sample | 25 µL |

| FDB Working Solution | 25 µL |

| Total Volume per Well | 100 µL |

| Incubation | |

| Temperature | 37°C |

| Duration | 30 minutes (kinetic read) |

Mandatory Visualization

Caption: Workflow for the this compound Lipase Activity Assay.

References

Application Notes and Protocols for Live-Cell Imaging of Enzyme Activity Using Fluorescein Dibutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) dibutyrate (FDB) is a non-fluorescent, cell-permeable compound that serves as an excellent substrate for assaying the activity of intracellular esterases in living cells. Esterases are a broad class of hydrolytic enzymes that are ubiquitously present in the cytoplasm of viable cells.[1][2] The fundamental principle of this assay lies in the enzymatic hydrolysis of FDB by these esterases. Upon entering a healthy cell with active esterases, the two butyrate (B1204436) groups of FDB are cleaved, releasing the highly fluorescent molecule, fluorescein. This resulting fluorescence is retained within the cell, providing a direct and quantifiable measure of intracellular esterase activity, which is a key indicator of cell viability and metabolic function.[3][4] Because this process relies on both enzymatic activity and membrane integrity to retain the fluorescent product, it is a robust method for assessing cell health.

The fluorescence of the resulting fluorescein can be measured using fluorescence microscopy for single-cell analysis or a microplate reader for high-throughput screening applications. The excitation and emission spectra of fluorescein are well-characterized, with an excitation maximum around 494 nm and an emission maximum at approximately 515-520 nm.

This application note provides detailed protocols for using Fluorescein Dibutyrate for live-cell imaging of enzyme activity, guidelines for data analysis, and examples of its application in research and drug development.

Principle of the Assay

The workflow for using this compound to measure intracellular esterase activity is a straightforward process. Non-fluorescent FDB readily crosses the membrane of living cells. Inside the cell, ubiquitous intracellular esterases hydrolyze the ester bonds of FDB, releasing fluorescein. The resulting fluorescein is a highly fluorescent molecule that is trapped within the cell, leading to a significant increase in fluorescence intensity. This increase in fluorescence is proportional to the esterase activity and, consequently, the number of viable cells.

DOT Code for Assay Principle Diagram

Caption: Diagram illustrating the principle of the FDB-based esterase activity assay.

Materials and Reagents

-

This compound (FDB): Prepare a stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.

-

Cells of interest: Cultured in appropriate medium.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Cell culture medium: Phenol (B47542) red-free medium is recommended for fluorescence assays to reduce background.[5]

-

Black, clear-bottom 96-well plates: For microplate reader assays.

-

Microscope slides or imaging dishes: For fluorescence microscopy.

-

Fluorescence microscope: Equipped with filters for fluorescein (Excitation/Emission: ~494 nm/~515 nm).

-

Fluorescence microplate reader: Capable of top or bottom reading with appropriate filters.

Experimental Protocols

Protocol 1: Live-Cell Imaging with Fluorescence Microscopy

This protocol is suitable for visualizing and quantifying esterase activity at the single-cell level.

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of the experiment.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment and growth.

-

-

Preparation of FDB Working Solution:

-

On the day of the experiment, thaw the FDB stock solution.

-

Dilute the FDB stock solution in pre-warmed, serum-free, and phenol red-free cell culture medium to the desired final concentration. A starting concentration of 10 µM is recommended, with optimization between 1-25 µM.

-

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the FDB working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

-

Imaging:

-

After incubation, gently wash the cells twice with pre-warmed PBS to remove excess FDB.

-

Add fresh, pre-warmed imaging medium (phenol red-free) to the cells.

-

Image the cells using a fluorescence microscope with appropriate filters for fluorescein (Excitation: ~494 nm, Emission: ~515 nm).

-

Acquire images using consistent settings (e.g., exposure time, gain) across all samples for accurate comparison.

-

DOT Code for Microscopy Workflow Diagram

Caption: Step-by-step workflow for the FDB live-cell imaging assay using fluorescence microscopy.

Protocol 2: High-Throughput Assay with a Microplate Reader

This protocol is designed for quantitative analysis of esterase activity in a 96-well plate format, suitable for drug screening and cytotoxicity studies.

-

Cell Seeding:

-

Seed cells into a black, clear-bottom 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate for 24-48 hours to allow for cell attachment and growth.

-

Include wells with medium only for background fluorescence measurement.

-

-

Compound Treatment (Optional):

-

If testing the effect of compounds on esterase activity, remove the medium and add fresh medium containing the test compounds at various concentrations.

-

Incubate for the desired treatment period.

-

-

FDB Staining and Measurement:

-

Prepare a 2X working solution of FDB in phenol red-free medium.

-

Add an equal volume (e.g., 100 µL) of the 2X FDB working solution to each well, resulting in a final FDB concentration of 10-50 µM.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~514 nm.[6] Readings can be taken kinetically or as an endpoint measurement.

-

Data Presentation and Analysis

Quantitative Data Summary

The following table provides representative kinetic parameters for the hydrolysis of a similar fluorogenic esterase substrate, carboxyfluorescein diacetate (cFDA), by intracellular esterases in Saccharomyces cerevisiae.[7] While specific values for FDB in mammalian cells may vary, these provide a useful reference.

| Parameter | Value | Unit | Notes |

| Apparent Vmax | 12.3 | nmol·min⁻¹·mg of protein⁻¹ | The maximum rate of enzymatic hydrolysis. |

| Apparent Km | 0.29 | mM | The substrate concentration at which the reaction rate is half of Vmax.[7] |

Data Analysis

-

Microscopy Data: Fluorescence intensity can be quantified on a per-cell basis using image analysis software (e.g., ImageJ/Fiji). The average fluorescence intensity of the cell population under different conditions can then be compared.

-

Microplate Reader Data:

-

Subtract the average fluorescence of the medium-only blank wells from all experimental wells.

-

The resulting fluorescence intensity is proportional to the number of viable cells and their esterase activity.

-

For compound screening, results can be expressed as a percentage of the untreated control. A decrease in fluorescence suggests cytotoxicity or inhibition of esterase activity.

-

Applications in Research and Drug Development

-

Cell Viability and Cytotoxicity Assays: The FDB assay is a reliable and sensitive method for assessing cell viability in response to therapeutic compounds, toxins, or other experimental conditions.[4]

-

High-Throughput Screening (HTS): The microplate-based protocol is well-suited for HTS of compound libraries to identify potential cytotoxic or cytoprotective agents.

-

Monitoring Cell Health in Real-Time: As a live-cell assay, it allows for the kinetic monitoring of changes in cell viability over time.

-

Studying Enzyme Inhibition: The assay can be adapted to screen for inhibitors of intracellular esterases.

Signaling Pathway Context: Cell Viability and Apoptosis